molecular formula C10H19NO2 B1444230 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol CAS No. 1495122-68-3

1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol

Cat. No.: B1444230
CAS No.: 1495122-68-3
M. Wt: 185.26 g/mol
InChI Key: XQOOZCFJRUQRTH-UHFFFAOYSA-N
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Description

1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol is a chiral alcohol with the empirical formula C10H19NO2This compound is commonly used as an intermediate in the synthesis of vortioxetine, a serotonergic antidepressant drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol typically involves the reaction of azetidine with cyclohexanone under specific conditions. One common method involves the mesylation of ®-(−)-1,3-butanediol to yield a bis-mesylated product, which is then treated with benzylamine to afford the desired azetidine . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the necessary standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: The major product is typically a ketone or carboxylic acid.

    Reduction: The major product is usually an alcohol.

    Substitution: The major product depends on the nucleophile used but often results in the formation of a new carbon-nitrogen or carbon-oxygen bond.

Scientific Research Applications

1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.

    Medicine: Used in the synthesis of vortioxetine, a drug used to treat major depressive disorder.

    Industry: Employed in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol involves its role as an intermediate in the synthesis of vortioxetine. Vortioxetine acts as a serotonin modulator and stimulator, targeting multiple serotonin receptors and inhibiting the serotonin transporter. This leads to increased serotonin levels in the brain, which helps alleviate symptoms of depression.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring, similar in structure but lacking the hydroxycyclohexyl group.

    Cyclohexanol: A six-membered ring alcohol, similar in structure but lacking the azetidine ring.

    Vortioxetine: A serotonergic antidepressant that uses 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol as an intermediate.

Uniqueness

This compound is unique due to its combination of a hydroxycyclohexyl group and an azetidine ring. This structure imparts specific chemical and biological properties that make it valuable in pharmaceutical synthesis, particularly in the production of vortioxetine.

Properties

IUPAC Name

1-[(1-hydroxycyclohexyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-9-6-11(7-9)8-10(13)4-2-1-3-5-10/h9,12-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOOZCFJRUQRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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